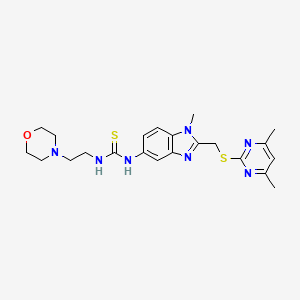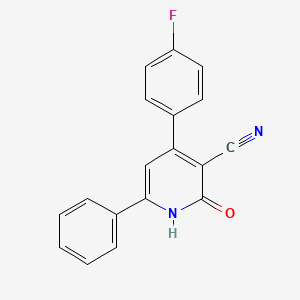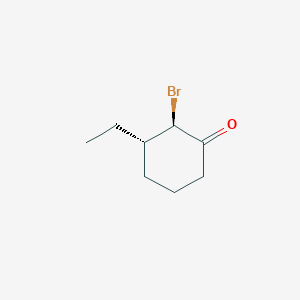![molecular formula C14H11ClN4OS2 B12627793 4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine CAS No. 917808-62-9](/img/structure/B12627793.png)
4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The pyrimidine ring can be introduced via a condensation reaction with appropriate precursors. The methanesulfinyl group is often added through a sulfoxidation reaction using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the methanesulfinyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine: Similar structure but with a different position of the chlorine atom.
4-(3-Chlorophenyl)-5-[2-(methylsulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine: Similar structure but with a different substituent on the sulfur atom.
Uniqueness
4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
917808-62-9 |
|---|---|
Fórmula molecular |
C14H11ClN4OS2 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11ClN4OS2/c1-22(20)14-17-6-5-10(18-14)12-11(19-13(16)21-12)8-3-2-4-9(15)7-8/h2-7H,1H3,(H2,16,19) |
Clave InChI |
COVNDSGSELMBEM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=NC=CC(=N1)C2=C(N=C(S2)N)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Methylamino)phenyl]morpholin-3-one](/img/structure/B12627729.png)
![N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide](/img/structure/B12627733.png)
![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)


![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12627769.png)


![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-3-phenylpropanamide](/img/structure/B12627794.png)
